molecular formula C17H17ClN2 B4087414 1-butyl-2-(2-chlorophenyl)-1H-benzimidazole

1-butyl-2-(2-chlorophenyl)-1H-benzimidazole

Cat. No. B4087414
M. Wt: 284.8 g/mol
InChI Key: SKCWRMHZWHUEFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butyl-2-(2-chlorophenyl)-1H-benzimidazole, also known as BCBI, is a benzimidazole derivative compound that has been extensively studied for its potential applications in scientific research. BCBI is a small molecule that has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In

Mechanism of Action

The mechanism of action of 1-butyl-2-(2-chlorophenyl)-1H-benzimidazole is not fully understood, but it is thought to involve the inhibition of the NF-kappaB signaling pathway. NF-kappaB is a transcription factor that plays a key role in the regulation of immune and inflammatory responses. This compound has been shown to inhibit the activation of NF-kappaB, leading to a reduction in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory properties, this compound has been shown to have a wide range of other biological activities. For example, this compound has been shown to have anti-tumor properties, inhibiting the growth and proliferation of cancer cells. This compound has also been shown to have anti-viral properties, inhibiting the replication of viruses such as HIV and HCV.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-butyl-2-(2-chlorophenyl)-1H-benzimidazole for lab experiments is its small size, which allows it to easily penetrate cell membranes and reach its target. This compound is also relatively stable, making it easy to handle and store. However, there are also some limitations to using this compound in lab experiments. For example, this compound can be difficult to synthesize in large quantities, and its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are many potential future directions for research on 1-butyl-2-(2-chlorophenyl)-1H-benzimidazole. One area of interest is the development of this compound derivatives with improved activity and selectivity. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance its anti-inflammatory or anti-tumor effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, this compound is a promising compound with a wide range of potential applications in scientific research. Its anti-inflammatory, anti-tumor, and anti-viral properties make it a potential candidate for the treatment of a variety of diseases. While there are still some limitations to using this compound in lab experiments, there are many potential future directions for research on this compound. Overall, this compound represents an exciting area of research for scientists and researchers in the field of medicinal chemistry.

Scientific Research Applications

1-butyl-2-(2-chlorophenyl)-1H-benzimidazole has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is its potential as an anti-inflammatory agent. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in vitro and in vivo. This makes this compound a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and Crohn's disease.

properties

IUPAC Name

1-butyl-2-(2-chlorophenyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2/c1-2-3-12-20-16-11-7-6-10-15(16)19-17(20)13-8-4-5-9-14(13)18/h4-11H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCWRMHZWHUEFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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